(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
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Overview
Description
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C13H7BrClFO. It is a useful compound in various research fields, particularly in life sciences . The compound is known for its unique structure, which includes bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it an interesting subject for chemical studies .
Mechanism of Action
Target of Action
The primary target of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is currently unknown. This compound is a synthetic organic molecule and may interact with various biological targets depending on its structure and properties .
Mode of Action
As a synthetic compound, it may interact with its targets through various mechanisms, such as binding to receptors or enzymes, interfering with cellular processes, or modulating gene expression .
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence pathways related to cell signaling, metabolism, or gene regulation .
Pharmacokinetics
Its chemical properties suggest that it may be soluble in organic solvents such as ethanol and dimethyl sulfoxide . Its bioavailability, half-life, and excretion patterns would need to be determined through further pharmacokinetic studies .
Result of Action
Depending on its targets and mode of action, it could potentially influence cell growth, differentiation, apoptosis, or other cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its solubility, stability, and interactions with its targets . It is recommended to store this compound at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone are not well-documented in the literature. It is known that bromine, chlorine, and fluorine atoms in organic compounds can interact with various enzymes, proteins, and other biomolecules. These interactions can influence the function of these biomolecules, potentially altering biochemical reactions .
Cellular Effects
Molecular Mechanism
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
It is possible that it interacts with enzymes or cofactors and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-fluorobenzene under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-chlorophenyl)(2-fluorophenyl)methanone: Similar structure but with the fluorine atom in a different position.
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Contains an ethoxy group instead of a fluorine atom.
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone: Contains a methoxy group instead of a fluorine atom.
Uniqueness
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone is unique due to the presence of both bromine and chlorine atoms on the same phenyl ring, along with a fluorine atom on the adjacent phenyl ring. This combination of halogens imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVILQFKAGQFQEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.